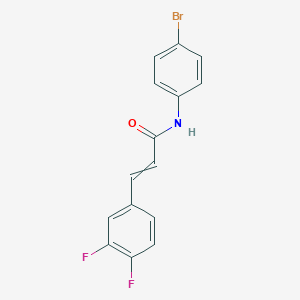
N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a bromophenyl group and a difluorophenyl group connected by a prop-2-enamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 3,4-difluorocinnamic acid.
Amidation Reaction: The 4-bromoaniline is reacted with 3,4-difluorocinnamic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: 4-bromoaniline and 3,4-difluorocinnamic acid.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)-3-phenylprop-2-enamide: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
N-(4-Chlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide: Substitution of bromine with chlorine can lead to different chemical and biological properties.
N-(4-Bromophenyl)-3-(2,3-difluorophenyl)prop-2-enamide: Positional isomer with potentially different reactivity and applications.
Uniqueness
N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is unique due to the specific positioning of the bromine and difluoro groups, which can influence its chemical reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
821004-80-2 |
|---|---|
Formule moléculaire |
C15H10BrF2NO |
Poids moléculaire |
338.15 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10BrF2NO/c16-11-3-5-12(6-4-11)19-15(20)8-2-10-1-7-13(17)14(18)9-10/h1-9H,(H,19,20) |
Clé InChI |
RHWPZWHXFWUWLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C=CC2=CC(=C(C=C2)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



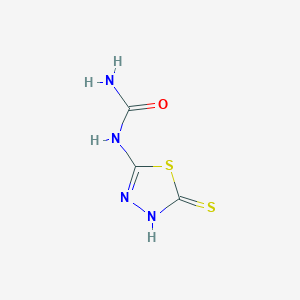
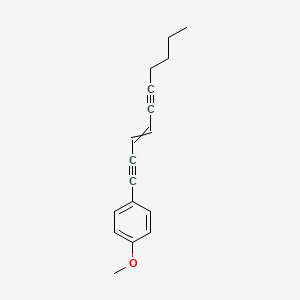
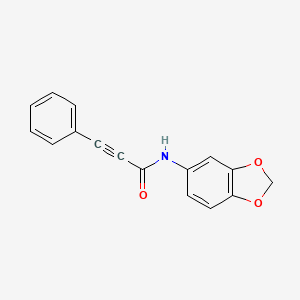
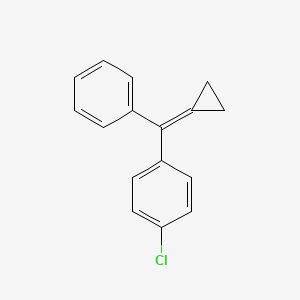
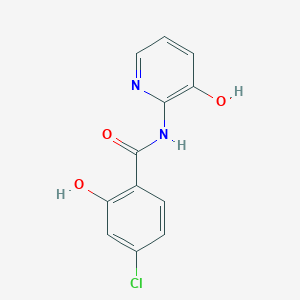
![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)

![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)
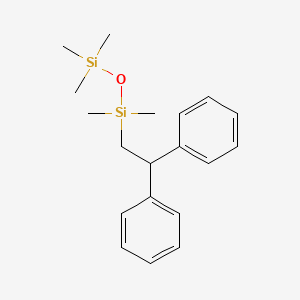
![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
